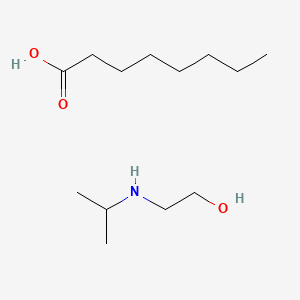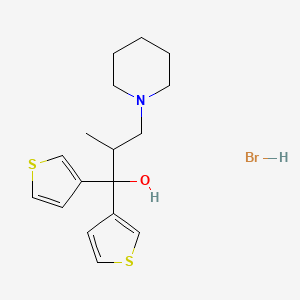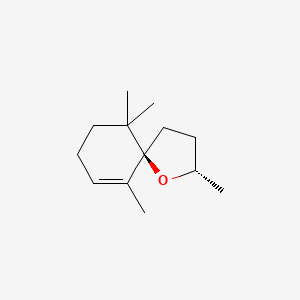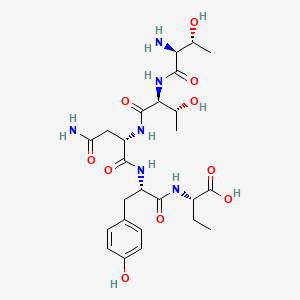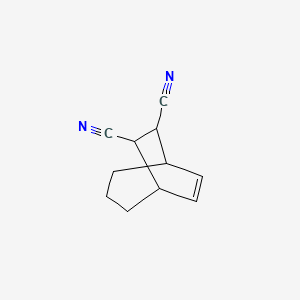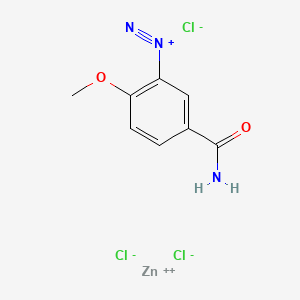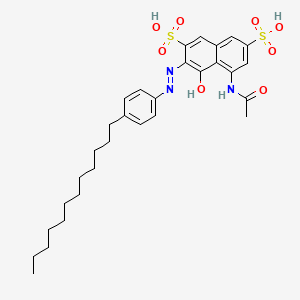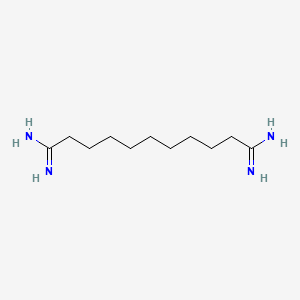
1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a propanaminium backbone, a formyl group, a methoxyphenoxy group, and a trimethylammonium chloride moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Propanaminium Backbone: The initial step involves the synthesis of the propanaminium backbone through a reaction between propanamine and an appropriate alkylating agent.
Introduction of the Formyl Group: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is attached through an etherification reaction, typically involving methoxyphenol and an appropriate leaving group.
Quaternization: The final step involves the quaternization of the amine group with methyl chloride to form the trimethylammonium chloride moiety.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, often facilitated by strong nucleophiles such as hydroxide ions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bond and formation of phenol derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride depends on its specific application. In biological systems, it may interact with cellular components such as proteins, nucleic acids, and membranes. The formyl group can form covalent bonds with nucleophilic sites, while the quaternary ammonium group can interact with negatively charged biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cell membranes, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride can be compared with other similar compounds, such as:
1-Propanaminium, 3-(4-hydroxy-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride: Lacks the formyl group, resulting in different reactivity and biological activity.
1-Propanaminium, 3-(4-formyl-2-hydroxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride: Lacks the methoxy group, leading to different chemical properties and applications.
1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, bromide: Contains a bromide ion instead of a chloride ion, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
84714-21-6 |
|---|---|
Formule moléculaire |
C14H22ClNO4 |
Poids moléculaire |
303.78 g/mol |
Nom IUPAC |
[3-(4-formyl-2-methoxyphenoxy)-2-hydroxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C14H22NO4.ClH/c1-15(2,3)8-12(17)10-19-13-6-5-11(9-16)7-14(13)18-4;/h5-7,9,12,17H,8,10H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
OVKMEDHAOFFOLT-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC(COC1=C(C=C(C=C1)C=O)OC)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




